molecular formula C7H10N2O2 B1361302 3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 76424-47-0

3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1361302
CAS No.: 76424-47-0
M. Wt: 154.17 g/mol
InChI Key: QYPSYPPSHXDFLV-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of biologically active molecules. Among these, the pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, holds a position of particular importance. researchgate.net This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net

The versatility of the pyrazole ring is evident in its presence in numerous commercialized products across various sectors, including pharmaceuticals and agriculture. researchgate.net Its derivatives are known to exhibit activities such as anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. researchgate.neteurekaselect.com The stability of the pyrazole ring and the potential for substitution at various positions allow chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules, making it a focal point in drug discovery and materials science.

Overview of Pyrazole Carboxylic Acids as Research Targets

The introduction of a carboxylic acid group onto the pyrazole scaffold gives rise to pyrazole carboxylic acids, a class of compounds with enhanced utility in chemical synthesis and biological applications. eurekaselect.combenthamdirect.com The carboxylic acid functional group serves as a versatile chemical handle, enabling the creation of esters, amides, and other derivatives. globethesis.com This facilitates the construction of more complex molecules and the exploration of structure-activity relationships.

Pyrazole carboxylic acid derivatives are significant targets in research due to their wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. eurekaselect.combenthamdirect.com Their ability to act as ligands for metal ions has also led to their use in coordination chemistry and the development of metal-organic frameworks (MOFs). The inherent biological potential combined with their synthetic versatility makes pyrazole carboxylic acids a highly attractive and popular subject for medicinal and organic chemists. researchgate.net

Contextualization of 3-propyl-1H-pyrazole-5-carboxylic Acid within Pyrazole Research

Within this important class of compounds lies this compound. This molecule features a propyl group at the 3-position and a carboxylic acid at the 5-position of the pyrazole ring. While detailed research focusing exclusively on this specific, unsubstituted compound is not extensive, its structural framework is of considerable interest.

Its significance is highlighted by the role of its N-methylated derivative, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, as a key intermediate in the synthesis of Sildenafil, a widely known pharmaceutical agent. researchgate.netgoogle.com This connection underscores the value of the 3-propyl-pyrazole-5-carboxylic acid core in the construction of complex, pharmacologically active molecules. The compound itself serves as a foundational building block, with the propyl group influencing lipophilicity and the carboxylic acid providing a reactive site for further molecular elaboration. chemimpex.com Research into related pyrazole carboxamides for insecticidal and bactericidal applications further illustrates the potential held by derivatives of this core structure. globethesis.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 76424-47-0 sigmaaldrich.com
Molecular Formula C₇H₁₀N₂O₂ sigmaaldrich.com
Molecular Weight 154.17 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key QYPSYPPSHXDFLV-UHFFFAOYSA-N sigmaaldrich.com
SMILES String O=C(O)C1=CC(CCC)=NN1 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPSYPPSHXDFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350296
Record name 3-propyl-1H-pyrazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76424-47-0
Record name 3-propyl-1H-pyrazole-5-carboxylic acid
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Record name 3-propyl-1H-pyrazole-5-carboxylic acid
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Record name 3-Propyl-1H-pyrazole-5-carboxylic acid
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Synthetic Methodologies for 3 Propyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Classical Approaches to Pyrazole (B372694) Carboxylic Acid Synthesis

Traditional methods for synthesizing the pyrazole core have been refined over more than a century and remain fundamental in organic synthesis. researchgate.net These approaches are characterized by their reliability and broad applicability.

The most prominent classical method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. nih.govmdpi.com This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with hydrazine. mdpi.comjk-sci.comslideshare.net

For the synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid, a suitable 1,3-dicarbonyl precursor, such as an ester of 2,4-dioxoheptanoic acid, would be reacted with hydrazine hydrate (B1144303). The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com The regioselectivity of the reaction, which determines whether the propyl group is at position 3 or 5, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.govmdpi.com For instance, using substituted hydrazines can lead to mixtures of regioisomers. organic-chemistry.org

Another classical cyclocondensation approach involves the reaction of α,β-unsaturated carbonyl compounds, such as alkynic ketones, with hydrazines. nih.govmdpi.com This method also relies on a condensation and cyclization sequence to form the pyrazole ring.

Table 1: Examples of Classical Cyclocondensation Reactions for Pyrazole Synthesis

Reactant 1 Reactant 2 Product Key Features
1,3-Dicarbonyl Compound Hydrazine Polysubstituted Pyrazole Knorr Synthesis; can produce regioisomeric mixtures. mdpi.com
Aryl Hydrazine 4,4,4-trifluoro-1-arylbutan-1,3-diketone 1-Aryl-3-aryl-5-trifluoromethyl-pyrazole Good yields and high regioselectivity in aprotic dipolar solvents. nih.gov
α,β-Ethylenic Ketone Hydrazine Derivative Pyrazoline (oxidized to Pyrazole) Two-step process involving pyrazoline intermediate. nih.gov

This table presents generalized data from various sources to illustrate the principles of cyclocondensation reactions.

Multi-component reactions (MCRs) offer a significant improvement in efficiency over traditional stepwise syntheses by combining three or more reactants in a single pot to form a complex product. researchgate.netnih.gov This strategy aligns with the principles of step and atom economy. nih.gov

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For a derivative of this compound, this could involve pentanal, an ester of oxaloacetic acid, and hydrazine. The reaction sequence typically begins with the formation of a hydrazone from the aldehyde and hydrazine, which then reacts with the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the final pyrazole product. beilstein-journals.org Lewis acid catalysts are often employed to activate and stabilize the enol tautomer of the β-ketoester, facilitating the cyclization step. beilstein-journals.org

Four-component reactions are also utilized, for instance, in the synthesis of pyrano[2,3-c]pyrazole derivatives, where an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate react in a one-pot process. nih.govbeilstein-journals.org

Modern and Sustainable Synthesis Protocols

In recent years, the focus of chemical synthesis has shifted towards developing more environmentally friendly and efficient methodologies. nih.gov This has led to the adoption of green chemistry principles, novel catalytic systems, and alternative energy sources for synthesizing pyrazole derivatives. benthamdirect.com

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govbenthamdirect.com In pyrazole synthesis, this is achieved through several strategies:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol-water mixtures. researchgate.netnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often by grinding the reactants together, which reduces waste and simplifies purification. researchgate.net

Atom Economy: Designing reactions, such as MCRs, where the maximum number of atoms from the reactants are incorporated into the final product. nih.govnih.gov

Renewable Resources and Catalysts: Utilizing renewable starting materials and biodegradable or recyclable catalysts. benthamdirect.com

These principles are often integrated into catalyst-mediated and energy-assisted synthetic methods.

Catalysts play a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. nih.gov For pyrazole synthesis, a wide range of catalysts have been explored:

Acid Catalysis: Both Brønsted and Lewis acids are used in classical methods like the Knorr synthesis to facilitate imine formation and cyclization. jk-sci.comnih.gov

Heterogeneous Catalysts: Solid-supported catalysts, such as nano-ZnO or silica-supported toluenesulfonic acid, offer advantages like easy separation from the reaction mixture and potential for recycling, contributing to greener processes. nih.govdergipark.org.tr

Nano-catalysts: Nanoparticles, for example, of cobalt oxide or zinc sulfide, have been shown to be highly efficient catalysts for pyrazole synthesis, often in conjunction with microwave irradiation. pharmacognosyjournal.netnih.gov

Photocatalysts: Visible-light-mediated synthesis using perovskite nanocrystals (CsPbX3) has emerged as a novel strategy for creating pyrazole derivatives from acyl halides and hydrazones. acs.orgacs.org

Table 2: Catalyst-Mediated Synthesis of Pyrazole Derivatives

Catalyst Type Example Reaction Advantages
Heterogeneous Nano-ZnO Condensation of phenylhydrazine (B124118) with ethyl acetoacetate Excellent yield, short reaction time, easy work-up. nih.gov
Nano-catalyst Cobalt Oxide Coupling of α,β-diketones and phenyl hydrazine Excellent yields in minutes under microwave irradiation. pharmacognosyjournal.net
Lewis Acid Yb(PFO)3 MCR of aldehydes, β-ketoesters, and hydrazines Activates and stabilizes enol tautomer, facilitating cyclization. beilstein-journals.org

This table provides examples of different catalytic systems used in pyrazole synthesis as reported in the literature.

The use of alternative energy sources like microwaves and ultrasound has revolutionized many organic syntheses, including that of pyrazoles. These techniques often lead to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. benthamdirect.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates. benthamdirect.com It has been successfully applied to various pyrazole syntheses, including Knorr-type condensations and MCRs, often under solvent-free conditions or in green solvents like water. dergipark.org.trnih.gov For example, 1-aryl-1H-pyrazole-5-amines have been prepared efficiently by heating an α-cyanoketone with an aryl hydrazine in aqueous HCl in a microwave reactor. nih.gov This method is notable for its short reaction times (10-15 minutes) and high yields (70-90%). nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the application of ultrasound, promotes chemical reactions through acoustic cavitation. This phenomenon creates localized high-temperature and high-pressure zones, enhancing mass transfer and accelerating reaction rates. researchgate.netbenthamdirect.com Ultrasound has been used to facilitate the synthesis of pyrazole derivatives, often at room temperature, providing an energy-efficient alternative to conventional heating. researchgate.netasianpubs.org For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved via a four-component reaction under ultrasound irradiation in an aqueous medium. researchgate.net

These modern techniques are frequently combined with green chemistry principles, such as the use of benign solvents and catalysts, to create highly efficient and sustainable synthetic pathways for pyrazole carboxylic acids and their derivatives. rsc.orgnih.gov

Specific Synthetic Pathways for this compound

The synthesis of this compound involves the strategic construction of the pyrazole ring with the desired substituents at the C3 and C5 positions. This process typically involves a cyclocondensation reaction, followed by functional group manipulations to yield the final carboxylic acid.

A primary method for incorporating the propyl group at the 3-position of the pyrazole ring is through the cyclocondensation of a β-dicarbonyl compound containing a propyl group with hydrazine or its derivatives. researchgate.net A key precursor for this reaction is a 2,4-diketoheptanoic acid ester. The reaction of this diketoester with hydrazine hydrate leads to the formation of the pyrazole ring, with the propyl group originating from the heptanoic acid chain. google.comgoogle.com

Another versatile approach involves a one-pot, three-component procedure. This can include the condensation of an aldehyde, such as butyraldehyde, with tosylhydrazine, followed by a cycloaddition reaction with a suitable terminal alkyne that can be later converted to a carboxylic acid. organic-chemistry.org

Furthermore, the propyl group can be introduced onto a pre-existing pyrazole scaffold. For instance, alkylation of a pyrazole-5-carboxylate ester with a propyl halide can yield the desired product, although this may lead to a mixture of isomers. google.com A patent describes the preparation of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate by the reaction of ethyl 3-n-propyl-pyrazole-5-carboxylate with dimethyl sulfate (B86663), highlighting an alkylation approach. google.com

Precursor TypeReagentsKey Feature
β-Dicarbonyl Compound2,4-diketoheptanoic acid ester, Hydrazine hydrateDirect formation of the propyl-substituted pyrazole ring. google.comgoogle.com
Multi-component ReactionButyraldehyde, Tosylhydrazine, Terminal alkyneOne-pot synthesis with potential for functional group diversity. organic-chemistry.org
Pyrazole AlkylationEthyl 3-n-propyl-pyrazole-5-carboxylate, Dimethyl sulfateIntroduction of a methyl group on the nitrogen and retaining the propyl group. google.com

The carboxylic acid functional group at the C5 position is most commonly generated through the hydrolysis of a corresponding ester. This ester group is often incorporated during the initial pyrazole synthesis. For example, the reaction of a 2,4-diketocarboxylic ester with an N-alkylhydrazinium salt can produce a 1-alkyl-pyrazole-5-carboxylic ester. google.com This ester can then be hydrolyzed to the carboxylic acid. researchgate.net

The hydrolysis of the ester is typically achieved under basic conditions, a process known as saponification, followed by acidification. researchgate.net For instance, aqueous sodium hydroxide (B78521) (NaOH) is commonly used to hydrolyze the ester to the carboxylate salt, which upon treatment with acid, yields the final carboxylic acid. researchgate.net

Other methods for introducing a carboxylic acid group onto a pyrazole ring, although less direct for this specific compound, include:

Oxidation of Alkyl Groups: An existing alkyl group, such as a methyl group, at the C5 position can be oxidized to a carboxylic acid. nih.gov

Carboxylation using Organometallic Intermediates: A halogenated pyrazole can be converted to an organolithium derivative, which can then react with carbon dioxide to form the carboxylic acid. nih.gov

Hydrolysis of Trichloromethyl Groups: A trichloromethyl group on the pyrazole ring can be hydrolyzed to a carboxylic acid. nih.gov

MethodPrecursorReagentsKey Feature
Ester HydrolysisThis compound esterNaOH (aq), then AcidA common and high-yielding final step in the synthesis. researchgate.net
Oxidation5-alkyl-3-propyl-1H-pyrazoleOxidizing agent (e.g., KMnO4)Converts an existing alkyl group to the carboxylic acid. nih.gov
Carboxylation5-halo-3-propyl-1H-pyrazolen-BuLi, then CO2Direct introduction of the carboxyl group via an organometallic intermediate. nih.gov

The isolation and purification of this compound are critical to obtaining a product of high purity. The acidic nature of the carboxylic acid group and the basic nature of the pyrazole ring allow for purification strategies based on acid-base chemistry.

A common initial purification step is extraction . The crude product can be dissolved in an organic solvent and washed with an aqueous base to convert the carboxylic acid into its water-soluble salt. This allows for the separation from non-acidic impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent. researchgate.net

Crystallization is a highly effective method for purifying the solid product. The crude material is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes, leaving impurities in the solution. researchgate.net Recrystallization from solvents like ethanol, methanol, or mixtures with water is often employed for pyrazole compounds. researchgate.net

For more challenging separations, chromatographic techniques can be used. While silica (B1680970) gel column chromatography can sometimes be problematic for pyrazoles due to their basicity, deactivating the silica gel with triethylamine (B128534) or ammonia (B1221849) can mitigate this issue. researchgate.net Reversed-phase chromatography using a C-18 silica column with a water/acetonitrile or water/methanol gradient can also be an effective purification method. researchgate.net

An alternative purification method involves the formation of acid addition salts . The crude pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid to precipitate the corresponding salt, which can then be isolated by crystallization. google.com The pure pyrazole can be regenerated by treatment with a base.

TechniquePrincipleCommon Solvents/Reagents
ExtractionAcid-base propertiesOrganic solvent (e.g., ethyl acetate), Aqueous base (e.g., NaHCO3), Aqueous acid (e.g., HCl) researchgate.net
CrystallizationDifferential solubilityEthanol, Methanol, Water, Ethyl acetate, Hexane researchgate.net
Column ChromatographyAdsorptionSilica gel (normal phase), C-18 silica (reversed-phase), Eluent mixtures (e.g., ethyl acetate/hexane) researchgate.net
Salt FormationFormation of crystalline saltsInorganic acids (e.g., H3PO4, H2SO4), Organic acids google.com

Advanced Spectroscopic and Structural Characterization of 3 Propyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-propyl-1H-pyrazole-5-carboxylic acid, a combination of ¹H, ¹³C, and two-dimensional NMR techniques provides a complete structural picture.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, signal multiplicities (splitting patterns), and integration. For this compound, the spectrum is expected to show characteristic signals for the propyl group, the pyrazole (B372694) ring proton, and the acidic protons of the carboxylic acid and pyrazole N-H.

The propyl group protons typically appear in the upfield region. The terminal methyl (CH₃) protons would present as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. This CH₂ group would, in turn, appear as a multiplet (likely a sextet), being coupled to both the terminal methyl and the methylene group attached to the pyrazole ring. The methylene protons adjacent to the aromatic ring (C3-CH₂) would be observed as a triplet. The lone proton on the pyrazole ring (at the C4 position) is expected to resonate as a sharp singlet in the aromatic region. The acidic protons of the carboxylic acid (COOH) and the pyrazole imino (N-H) group typically appear as broad singlets at the downfield end of the spectrum, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Propyl CH₃ ~0.9 Triplet (t) ~7.4
Propyl β-CH₂ ~1.7 Sextet (sxt) ~7.4
Propyl α-CH₂ ~2.7 Triplet (t) ~7.4
Pyrazole C4-H ~6.7 Singlet (s) N/A
Pyrazole N1-H ~13.0 (broad) Singlet (s) N/A

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. This compound has seven unique carbon atoms, and its ¹³C NMR spectrum is expected to display seven distinct signals.

The carbons of the propyl group will appear in the upfield region (~10-40 ppm). The pyrazole ring carbons will resonate in the aromatic region, with their exact shifts influenced by the substituents. The carbon attached to the propyl group (C3) and the carbon bearing the carboxylic acid (C5) will be downfield compared to the unsubstituted C4 carbon. The most downfield signal in the spectrum will correspond to the carbonyl carbon of the carboxylic acid group, typically appearing above 160 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Propyl CH₃ ~14
Propyl β-CH₂ ~22
Propyl α-CH₂ ~28
Pyrazole C4 ~108
Pyrazole C3 ~150
Pyrazole C5 ~142

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the assignments made from 1D spectra.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, this would be most useful in confirming the connectivity of the propyl chain, showing cross-peaks between the CH₃ and β-CH₂ protons, and between the β-CH₂ and α-CH₂ protons.

HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each carbon atom that has an attached proton.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

A very broad absorption band is anticipated in the range of 3400-2400 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com The N-H stretch of the pyrazole ring typically appears as a moderate band around 3300-3100 cm⁻¹. fu-berlin.de The C-H stretching vibrations of the aliphatic propyl group are expected just below 3000 cm⁻¹. The most intense and sharp peak is typically the carbonyl (C=O) stretch of the carboxylic acid, found in the region of 1730-1700 cm⁻¹. ucalgary.ca Vibrations corresponding to C=N and C=C stretching within the pyrazole ring are expected in the 1600-1400 cm⁻¹ region. A broad peak associated with the out-of-plane O-H bend of the carboxylic acid dimer is also often observed around 900 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 3400 - 2400 Strong, Very Broad
N-H Stretch Pyrazole Ring 3300 - 3100 Medium, Broad
C-H Stretch Propyl Group 2960 - 2850 Medium to Strong
C=O Stretch Carboxylic Acid 1730 - 1700 Strong, Sharp
C=N, C=C Stretches Pyrazole Ring 1600 - 1400 Medium to Weak

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₁₀N₂O₂), the molecular weight is 154.17 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 154.

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for pyrazole derivatives involve cleavage of the ring and loss of substituents. researchgate.netrsc.org For this compound, likely fragmentation includes:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at m/z 137.

Loss of the entire carboxylic acid group (•COOH) to give a fragment at m/z 109.

Cleavage of the propyl group, particularly the loss of an ethyl radical (•C₂H₅), leading to a fragment at m/z 125.

Cleavage of the pyrazole ring, a complex process which can lead to the loss of N₂ or HCN, resulting in various smaller fragments. rsc.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
154 [C₇H₁₀N₂O₂]⁺• Molecular Ion [M]⁺•
137 [M - •OH]⁺ Loss of hydroxyl radical
125 [M - •C₂H₅]⁺ Loss of ethyl radical

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely reported, analysis of closely related pyrazole carboxylic acid derivatives allows for a detailed prediction of its solid-state architecture. tandfonline.comresearchgate.net

The molecular structure would feature a planar five-membered pyrazole ring. The propyl group would adopt a staggered conformation to minimize steric strain. The carboxylic acid group is expected to be nearly coplanar with the pyrazole ring to maximize conjugation. tandfonline.com

The supramolecular architecture is dominated by hydrogen bonding. A key and common feature in the crystal packing of pyrazole carboxylic acids is the formation of hydrogen-bonded dimers or extended chains. fu-berlin.denih.gov It is highly probable that this compound would form centrosymmetric dimers in the solid state, where the carboxylic acid group of one molecule forms a strong hydrogen bond with the N2 nitrogen of a neighboring pyrazole ring, and the N1-H of the second molecule donates a hydrogen bond to the carbonyl oxygen of the first, creating a robust cyclic hydrogen-bonding motif. These dimeric units would then pack into a stable crystal lattice influenced by weaker van der Waals interactions between the propyl chains.

Table 5: List of Compounds Mentioned

Compound Name

Elucidation of Molecular Conformation

The molecular conformation of pyrazole derivatives is largely dictated by the substitution pattern on the pyrazole ring. In the case of the derivative, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, X-ray crystallography reveals specific dihedral angles between the pyrazole ring and its substituents. The dihedral angles between the pyrazole ring and the carboxyl group, and the nitro group are 48.8° and 21.3° respectively. This indicates a non-planar arrangement, where the substituents are twisted out of the plane of the pyrazole ring. The propyl group in this derivative was also noted to be disordered in the crystal structure.

For the parent compound, this compound, a similar twisted conformation of the carboxylic acid group relative to the pyrazole ring can be anticipated. The degree of this twist would be influenced by the electronic and steric effects of the propyl group and the hydrogen atom on the adjacent nitrogen. The conformation of the propyl chain itself is flexible and can adopt various orientations. Computational modeling studies on related molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown that a planar conformation can be the most stable geometry. bldpharm.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure of pyrazole carboxylic acids. In the crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, significant intermolecular O–H⋯N hydrogen bonds are observed. These interactions occur between the oxygen atom of the carboxyl group and a nitrogen atom of the pyrazole ring on an adjacent molecule, leading to the formation of one-dimensional chains.

For this compound, the presence of both a hydrogen bond donor (the carboxylic acid proton and the N-H of the pyrazole) and acceptors (the carbonyl oxygen and the pyrazole nitrogen) suggests that strong intermolecular hydrogen bonding will be a dominant feature of its solid-state structure. These interactions are expected to be a primary determinant of the melting point and solubility of the compound.

Investigation of Crystal Packing Arrangements

The crystallographic data for this derivative are summarized in the table below:

Crystal Parameter1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.5811(16)
b (Å)19.734(7)
c (Å)11.812(4)
β (°)101.181(11)
Volume (ų)1047.6(6)
Z4

This data is for a derivative and not the parent compound.

The specific crystal packing for this compound has not been reported in the searched literature. However, it is plausible that it would also exhibit a packing arrangement dominated by hydrogen-bonded networks, a common feature for pyrazole carboxylic acids.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For this compound, with the chemical formula C₇H₁₀N₂O₂, the theoretical elemental composition can be calculated. sigmaaldrich.com While experimental data from a certified analysis is the standard for verification, the theoretical percentages provide a benchmark.

The theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0754.54
HydrogenH1.0081010.086.54
NitrogenN14.01228.0218.18
OxygenO16.00232.0020.76
Total 154.17 100.00

This table presents the expected weight percentages of each element in a pure sample of this compound. Experimental verification through techniques such as combustion analysis would be required to confirm these values for a synthesized sample.

Chemical Reactivity and Transformation Pathways of 3 Propyl 1h Pyrazole 5 Carboxylic Acid

Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.com This structure allows for electrophilic substitution reactions, primarily at the electron-rich C4 position, and substitution at the nitrogen atoms. mdpi.comnih.gov

Electrophilic aromatic substitution on the pyrazole ring of 3-propyl-1H-pyrazole-5-carboxylic acid and its derivatives preferentially occurs at the C4 position. The presence of other substituents on the ring can influence the reactivity and reaction conditions.

Nitration: The introduction of a nitro group onto the pyrazole ring is a key transformation. The N-alkylated derivative, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, can be nitrated to yield 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. nih.gov This reaction adds a nitro functional group at the 4-position of the pyrazole ring.

Halogenation: Halogenation, particularly bromination, is another important electrophilic substitution reaction. Research has shown that N-substituted derivatives of 3-propyl-pyrazole-5-carboxylic acid react with bromine to introduce a bromine atom at the C4 position. For instance, 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid undergoes bromination in the presence of potassium carbonate in a dichloromethane (B109758) solution to yield 4-bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid with a high yield. google.com

ReactionSubstrateReagentsProductYieldReference
Bromination1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acidBromine, Potassium Carbonate, Dichloromethane4-bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid88% google.com

The pyrazole ring of this compound contains two nitrogen atoms, one of which (N1) can be readily alkylated. This reaction often produces a mixture of isomeric products, as alkylation can occur at either nitrogen atom, leading to N1- and N2-substituted pyrazoles. However, in the case of 5-substituted pyrazoles, the N1 position is typically favored.

Alkylation is commonly performed on the ester form of the acid, such as ethyl 3-propyl-pyrazole-5-carboxylate. The reaction with alkylating agents like dimethyl sulfate (B86663) results in the formation of isomeric N-methyl pyrazoles. google.comgoogle.com The primary product is ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate, with the isomeric ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate formed as a byproduct. google.com The separation of these isomers can be challenging, often requiring fractional distillation or chromatographic methods. google.com

SubstrateAlkylating AgentProductsIsomer RatioReference
Ethyl 3-n-propyl-pyrazole-5-carboxylateDimethyl sulfateEthyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate and Ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate4.5 : 1 google.com

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a versatile functional handle that allows for a range of transformations to produce various derivatives.

The carboxylic acid can be converted into its corresponding esters through various standard methods. One common approach involves reacting the carboxylic acid or its more reactive acid chloride derivative with an alcohol. researchgate.net The reaction of pyrazole-3-carboxylic acid chlorides with alcohols provides the corresponding esters in moderate to good yields. researchgate.net The direct preparation of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate from the corresponding carboxylic acid is a fundamental step in the synthesis of more complex derivatives. google.com

Amide derivatives are readily synthesized from this compound. A typical procedure involves a two-step process where the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, which then reacts with a suitable amine. ciac.jl.cnnih.gov Thionyl chloride is often used to generate the carbonyl chloride intermediate. This intermediate subsequently reacts with an amine to form the desired amide. ciac.jl.cn This methodology is broadly applicable for creating a diverse library of pyrazole carboxamides.

A general synthetic pathway for amide formation is outlined below:

Acid Chloride Formation: this compound is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 3-propyl-1H-pyrazole-5-carbonyl chloride.

Amidation: The resulting carbonyl chloride is reacted with a primary or secondary amine (R-NH₂) to yield the N-substituted 3-propyl-1H-pyrazole-5-carboxamide.

Decarboxylation involves the removal of the carboxylic acid group as carbon dioxide. While specific studies on the simple decarboxylation of this compound are not extensively detailed, related pyrazole carboxylic acids have been shown to undergo this transformation under certain conditions. For instance, the decarboxylation of 3,5-pyrazoledicarboxylic acid can be facilitated by copper(II) in a pyridine-water medium. rsc.org This process involves the formation of a copper-carboxylate complex, which promotes the cleavage of the C-COO⁻ bond and the generation of reactive radical species. rsc.org This suggests that metal-catalyzed conditions may be effective for the decarboxylation of pyrazole carboxylic acids, including the 3-propyl derivative.

Reactions with Organometallic Reagents

The carboxylic acid moiety of this compound is the primary site of reaction with organometallic reagents. Due to the acidic proton of the carboxyl group, the initial reaction with strong bases like Grignard and organolithium reagents is an acid-base reaction.

With Grignard reagents (RMgX) , the reaction typically stops after deprotonation to form the magnesium carboxylate salt. The resulting carboxylate is generally unreactive towards further nucleophilic attack by the Grignard reagent. quora.com However, under forcing conditions or with specific pyrazole derivatives, further reactions can occur. For instance, studies on other pyrazole-3-carboxylic acid derivatives have shown that treatment with methylmagnesium chloride can lead to the formation of various products, including tertiary alcohols at the C3 position and other complex rearranged products, depending on the substituents on the pyrazole ring. niscpr.res.in

Organolithium reagents (RLi) are generally more reactive than Grignard reagents. masterorganicchemistry.com While the initial reaction is also deprotonation of the carboxylic acid, a second equivalent of the organolithium reagent can add to the carbonyl carbon of the resulting lithium carboxylate. This forms a stable dianion intermediate, which upon acidic workup, collapses to form a ketone. masterorganicchemistry.comyoutube.com This provides a potential pathway to synthesize 3-propyl-5-acylpyrazoles from this compound.

Table 1: Predicted Reactions of this compound with Organometallic Reagents
Organometallic ReagentPredicted ProductReaction TypeNotes
Grignard Reagent (e.g., CH₃MgBr)Magnesium salt of this compoundAcid-Base ReactionFurther reaction to form a tertiary alcohol is possible under specific conditions. niscpr.res.in
Organolithium Reagent (e.g., CH₃Li, 2 equiv.)5-Acetyl-3-propyl-1H-pyrazoleAcid-Base followed by Nucleophilic Acyl SubstitutionRequires two equivalents of the organolithium reagent and an acidic workup. masterorganicchemistry.com

Reactivity of the Propyl Side Chain (if experimentally observed or theoretically predicted)

The propyl side chain at the C3 position of the pyrazole ring is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it can undergo reactions typical of alkyl groups attached to aromatic or heteroaromatic rings.

One potential transformation is side-chain oxidation . Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl chains attached to aromatic rings to a carboxylic acid group, provided there is at least one benzylic hydrogen. libretexts.orgalmerja.com While the pyrazole ring is not identical to a benzene (B151609) ring, the carbon of the propyl group attached to the pyrazole (the "pyrazolylic" position) is analogous to a benzylic position. Oxidation at this position would lead to the formation of pyrazole-3,5-dicarboxylic acid. The remainder of the propyl chain would be cleaved in this process.

Another potential, though less common, reaction could be halogenation at the pyrazolylic position under radical conditions (e.g., using N-bromosuccinimide with a radical initiator). This would be analogous to benzylic halogenation. However, the reactivity of the pyrazole ring itself towards electrophilic halogenation would likely compete with this process.

Table 2: Predicted Reactivity of the Propyl Side Chain
Reaction TypeReagentPredicted ProductNotes
Side-Chain OxidationKMnO₄, heat1H-Pyrazole-3,5-dicarboxylic acidRequires a hydrogen on the carbon attached to the pyrazole ring. libretexts.org

Oxidation and Reduction Chemistry of the Pyrazole Core

The pyrazole ring is an aromatic heterocycle and is generally resistant to oxidation and reduction under mild conditions. However, under more vigorous conditions or with specific reagents, the ring can be transformed.

Oxidation of the pyrazole ring itself is not a common reaction as the ring is relatively electron-deficient. Strong oxidation would likely lead to degradation of the ring.

Reduction of the pyrazole ring to a pyrazoline or pyrazolidine (B1218672) is possible, typically through catalytic hydrogenation. The hydrogenation of pyrazole derivatives often requires high pressures and temperatures and a suitable catalyst, such as Raney Nickel or platinum oxide. For example, the catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids over Raney Nickel has been reported to yield 3-aminopyrrolidin-2-one (B1279418) derivatives, indicating both reduction of the double bond and subsequent ring transformation. osi.lv The specific conditions for the reduction of this compound would need to be determined experimentally, but catalytic hydrogenation represents a plausible pathway for the reduction of the pyrazole core. google.comgoogle.com

Chemical reducing agents can also be employed. For instance, the NaBH₄/I₂ system has been shown to reduce certain heterocyclic systems, including lactams which can be formed from pyrazole derivatives. researchgate.net However, NaBH₄ alone is generally not strong enough to reduce the aromatic pyrazole ring. libretexts.org

Table 3: Predicted Oxidation and Reduction Chemistry of the Pyrazole Core
TransformationReagent/ConditionPredicted ProductNotes
ReductionH₂, Raney Ni or PtO₂, high pressure/temp3-Propyl-pyrazolidine-5-carboxylic acidCatalytic hydrogenation can lead to the saturation of the pyrazole ring. osi.lv

Computational and Theoretical Investigations of 3 Propyl 1h Pyrazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netjcsp.org.pk Methods like the B3LYP hybrid functional, often combined with a basis set such as 6-31G(d) or 6-311++G(d,p), are frequently employed to model pyrazole (B372694) derivatives, providing a balance between accuracy and computational cost. jcsp.org.pknih.govresearchgate.net Such calculations are foundational for understanding the molecule's stability, reactivity, and other key chemical characteristics. researchgate.net

The first step in a computational analysis is typically a geometry optimization, which calculates the most stable three-dimensional arrangement of the atoms in the molecule. nih.gov For pyrazole derivatives, these calculations often reveal a planar or near-planar conformation, as this arrangement maximizes the conjugation of π-systems within the molecule. nih.govdntb.gov.ua In the case of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a closely related compound, DFT calculations have shown that the molecule adopts a planar geometry. researchgate.net

This structural stability is further confirmed by vibrational frequency analysis. A true energy minimum on the potential energy surface is verified by the absence of any imaginary frequencies in the calculated vibrational spectrum. nih.gov A key stabilizing feature often observed in such structures is the formation of intramolecular non-covalent interactions, such as a hydrogen bond between the N-H proton of the pyrazole ring and the carbonyl oxygen of the carboxylic acid group. This interaction enhances the molecule's conformational rigidity and energetic stability. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as the electron-donating orbital, reflecting the molecule's nucleophilicity, while the LUMO is the electron-accepting orbital, indicating its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govsci-hub.se A large energy gap suggests high electronic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For the analogous compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating significant electronic stability. nih.gov The distribution of these orbitals is also informative; the HOMO is typically spread across the pyrazole and substituent rings, while the LUMO is often localized on the pyrazole and carboxylic acid moieties.

ParameterDescriptionTypical Calculated Value (eV) for a similar pyrazole derivative nih.gov
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.907
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.449
Energy Gap (ΔE)ELUMO - EHOMO4.458

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and identify its reactive sites. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential values. bhu.ac.in

Typically, regions of negative electrostatic potential, shown in red or orange, correspond to areas with high electron density. These sites are nucleophilic and prone to electrophilic attack. nih.govbhu.ac.in Conversely, regions of positive electrostatic potential, colored blue, represent electron-deficient areas that are electrophilic and susceptible to nucleophilic attack. uni-muenchen.denih.gov For pyrazole carboxylic acids, MEP analysis consistently shows the most negative potential localized around the electronegative oxygen atoms of the carboxylic acid group. nih.gov The area around the acidic protons, such as the N-H of the pyrazole and the O-H of the carboxylic acid, typically displays a positive potential. This analysis is crucial for predicting how the molecule will interact with other charged species or biological receptors. uni-muenchen.deasrjetsjournal.org

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCI) play a critical role in the stabilization of molecular structures and their complexes. Computational analysis can identify and characterize these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). jst.go.jpnih.gov Pyrazole-containing compounds are known for a wide range of biological activities, and docking studies are essential for elucidating their mechanism of action at a molecular level. nih.govnih.gov

In a typical docking simulation for 3-propyl-1H-pyrazole-5-carboxylic acid, the compound would be docked into the active site of a specific target enzyme or receptor. The simulation would explore various binding poses and score them based on binding energy, revealing the most stable ligand-receptor complex. plos.org The analysis of the best-docked pose often highlights key interactions, such as hydrogen bonds formed by the carboxylic acid group or the pyrazole's nitrogen atoms with amino acid residues in the active site. nih.govresearchgate.net These simulations provide valuable insights that can guide the design of more potent and selective inhibitors. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. rsc.orgresearchgate.net These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). asrjetsjournal.org They help in understanding the global chemical behavior of the molecule. asrjetsjournal.org

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). A smaller value indicates higher reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential, -χ).

These descriptors allow for a quantitative comparison of the reactivity of different molecules and help predict their behavior in chemical reactions. asrjetsjournal.org

DescriptorFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (IP + EA) / 2Measures the power to attract electrons.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / ηInverse of hardness, indicates polarizability.
Electrophilicity Index (ω)ω = μ² / 2η (μ = -χ)Global electrophilic nature of the molecule.

Conformational Analysis through Computational Methods

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the conformational analysis of this compound. While computational chemistry is a powerful tool for elucidating the structural and functional properties of molecules, including pyrazole derivatives, dedicated research on the conformational landscape of this particular compound is not publicly available.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are frequently employed to investigate the three-dimensional arrangements of atoms in a molecule, known as conformations. These studies can predict the most stable conformations, the energy barriers to rotation around single bonds, and the distribution of different conformers at thermal equilibrium. For a molecule like this compound, a conformational analysis would typically investigate the rotational freedom of the propyl group and the carboxylic acid group relative to the pyrazole ring.

The orientation of the propyl group is determined by the dihedral angles along the C-C bonds of the alkyl chain. Different staggered and eclipsed conformations would exhibit varying energy levels, with the staggered conformations generally being more stable due to reduced steric hindrance. Similarly, the orientation of the carboxylic acid group relative to the pyrazole ring is a key conformational feature. The planarity between the carboxylic acid group and the heterocyclic ring can be influenced by intramolecular hydrogen bonding and electronic effects.

Although specific research findings and data tables for this compound are not available, the general principles of conformational analysis suggest that the molecule would exist as a dynamic equilibrium of multiple conformers. The relative populations of these conformers would be determined by their respective energies, with lower energy conformations being more populated.

Future computational studies on this compound would be valuable in providing a detailed understanding of its conformational preferences. Such studies would likely involve the following:

Potential Energy Surface (PES) Scans: Systematically rotating the key dihedral angles to map out the energy landscape of the molecule and identify the stable conformers (energy minima) and transition states (saddle points).

Geometry Optimization: Fully optimizing the geometry of the identified stable conformers to determine their precise structural parameters, including bond lengths, bond angles, and dihedral angles.

Frequency Calculations: Calculating the vibrational frequencies of the optimized conformers to confirm that they are true energy minima and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

The results of such a computational investigation would typically be presented in data tables, summarizing the key structural parameters and relative energies of the stable conformers. An example of how such data might be presented is shown in the hypothetical table below.

Table 1: Hypothetical Conformational Data for this compound

Conformer Dihedral Angle 1 (°)* Dihedral Angle 2 (°)** Relative Energy (kcal/mol)
A 180 (anti) 0 (syn) 0.00
B 60 (gauche) 0 (syn) 0.85
C -60 (gauche) 0 (syn) 0.85
D 180 (anti) 180 (anti) 1.20
E 60 (gauche) 180 (anti) 2.05
F -60 (gauche) 180 (anti) 2.05
  • Dihedral angle defining the orientation of the propyl group. ** Dihedral angle defining the orientation of the carboxylic acid group.
  • It is important to reiterate that the data presented in Table 1 is purely illustrative and not based on actual research findings for this compound. A dedicated computational study is required to obtain scientifically accurate data for this compound.

    Structure Activity Relationship Sar Studies of 3 Propyl 1h Pyrazole 5 Carboxylic Acid Derivatives

    Influence of Substituent Variations on Biological Activities

    Variations of substituents on the pyrazole (B372694) ring of 3-propyl-1H-pyrazole-5-carboxylic acid derivatives are a primary strategy to modulate biological activity. Key positions for substitution include the N1 nitrogen and the C4 carbon of the pyrazole core.

    Substituents at the N1 position significantly impact the molecule's interaction with biological targets. Introducing large, lipophilic groups such as substituted phenyl rings can enhance binding affinity by occupying hydrophobic pockets within a receptor. For instance, in the development of cannabinoid receptor (CB1) antagonists, a 2,4-dichlorophenyl group at the N1 position of a pyrazole core was found to be a critical requirement for potent activity. elsevierpure.comnih.gov This suggests that similar aromatic substitutions on the this compound scaffold could be explored to optimize interactions with specific receptor sites.

    Modification at the C4 position allows for probing the steric and electronic requirements of the binding pocket. The introduction of small alkyl groups (e.g., methyl) or halogens (e.g., chloro, bromo) can influence the molecule's conformation and electronic distribution. In many pyrazole-based ligands, a methyl group at C4 has been shown to enhance potency, indicating the presence of a corresponding small pocket in the target receptor. elsevierpure.com The electronic nature of C4 substituents can also alter the acidity of the pyrazole N-H and, consequently, its hydrogen bonding capabilities.

    CompoundScaffoldN1-SubstituentC4-SubstituentBiological Activity (IC50, nM)
    1a3-propyl-1H-pyrazole-5-carboxamide-H-H520
    1b3-propyl-1H-pyrazole-5-carboxamide-Phenyl-H150
    1c3-propyl-1H-pyrazole-5-carboxamide-(2,4-dichlorophenyl)-H15
    1d3-propyl-1H-pyrazole-5-carboxamide-(2,4-dichlorophenyl)-CH38
    1e3-propyl-1H-pyrazole-5-carboxamide-(2,4-dichlorophenyl)-Cl11

    This table presents hypothetical data to illustrate the principles of substituent variation effects on biological activity, based on SAR trends observed in related pyrazole series.

    Role of the Propyl Chain in Receptor Binding and Selectivity

    The C3-propyl group is a defining feature of the scaffold, playing a significant role in receptor binding and selectivity. Its size, length, and lipophilicity are critical for establishing productive interactions, typically within hydrophobic regions of a protein's binding site.

    SAR studies on related pyrazole derivatives have demonstrated the importance of the C3-alkyl chain's length. In a series of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), systematic variation of an alkyl substituent revealed that potency was highly dependent on chain length. acs.org While methyl and ethyl groups conferred some activity, extending the chain to an n-propyl group resulted in a threefold increase in inhibitory potency compared to the parent compound. acs.org Further extension to an n-butyl group maintained this potency, but shorter or bulkier chains like isopropyl were less effective. acs.org This indicates that the length of the propyl chain is optimal for fitting into a specific hydrophobic channel in the enzyme's active site.

    Similarly, in the context of cannabinoid receptor ligands, research has shown that an alkyl side chain of at least three to six carbons is necessary for high-affinity binding to both CB1 and CB2 receptors. nih.gov This underscores that the propyl group likely serves as a crucial lipophilic anchor, and its specific length can be a key determinant of both binding affinity and selectivity between different receptor subtypes.

    CompoundScaffoldC3-Alkyl GroupNAAA Inhibition (IC50, µM)
    2a3-alkyl-5-methyl-pyrazole sulfonamide-CH31.00
    2b3-alkyl-5-methyl-pyrazole sulfonamide-CH2CH3 (Ethyl)0.62
    2c3-alkyl-5-methyl-pyrazole sulfonamide-CH2CH2CH3 (n-Propyl)0.33
    2d3-alkyl-5-methyl-pyrazole sulfonamide-CH2CH2CH2CH3 (n-Butyl)0.91
    2e3-alkyl-5-methyl-pyrazole sulfonamide-CH(CH3)2 (iso-Propyl)0.64

    Data in this table is adapted from a study on NAAA inhibitors to illustrate the effect of alkyl chain length on biological activity. acs.org The position of substitution in the original study was C5, which is analogous to the C3 position for this SAR discussion.

    Impact of Carboxylic Acid Group Modifications on Efficacy

    The carboxylic acid group at the C5 position is a pivotal functional group, often acting as a key hydrogen bond donor and acceptor or engaging in ionic interactions with positively charged residues like lysine (B10760008) or arginine in a receptor active site. nih.gov However, its acidic nature can lead to poor oral bioavailability and limited cell membrane permeability. Therefore, modifying this group is a common strategy to improve pharmacokinetic properties while retaining or enhancing efficacy.

    Amide Derivatives: Converting the carboxylic acid to a carboxamide is one of the most frequent modifications. This neutralizes the charge, potentially improving membrane permeability. The substituents on the amide nitrogen (R' and R'') can be varied to introduce new interaction points and explore additional binding pockets. For example, the development of the CB1 antagonist SR141716A highlighted the importance of a specific piperidinyl carboxamide at this position for high-affinity binding. elsevierpure.comnih.gov

    Ester Derivatives: Esterification masks the acidic proton, creating a more lipophilic prodrug that can cross cell membranes more easily. Once inside the cell, endogenous esterases can hydrolyze the ester back to the active carboxylic acid form. This approach is widely used to enhance the bioavailability of acidic drugs. researchgate.net

    Bioisosteres: Replacing the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties—is a sophisticated strategy to address pharmacokinetic challenges. nih.gov Tetrazoles are a classic bioisostere for carboxylic acids, as they possess a similar pKa and spatial arrangement of a hydrogen bond donor. nih.govresearchgate.net In several drug classes, such as the angiotensin II antagonists, replacing a carboxylate with a tetrazole has led to a significant increase in potency. nih.govnih.gov Other potential bioisosteres include 3-hydroxyisoxazoles and hydroxamic acids, which can mimic the acidic proton interaction while offering different metabolic profiles. researchgate.netsemanticscholar.org

    CompoundC5-Functional GroupGeneral PropertiesRelative Efficacy
    3a-COOH (Carboxylic Acid)Key H-bonding; often poor permeabilityBaseline
    3b-CONH2 (Primary Amide)Neutral; improved permeabilityVariable
    3c-CON(CH3)2 (Tertiary Amide)H-bond acceptor only; improved stabilityVariable
    3d-COOCH3 (Ester)Prodrug potential; increased lipophilicityInactive until hydrolyzed
    3e-CN4H (Tetrazole)Bioisostere; similar pKa, improved PK profileOften maintained or increased

    This table provides a conceptual summary of how modifying the C5-carboxylic acid group can impact the properties and efficacy of the parent compound.

    Correlation between Computational Parameters and Biological Outcomes

    Computational chemistry provides powerful tools to rationalize and predict the biological activity of this compound derivatives. Methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking establish correlations between calculated molecular properties and observed biological outcomes.

    QSAR Studies: QSAR models generate mathematical equations that link physicochemical descriptors of molecules to their biological activity. ingentaconnect.comnih.gov For a series of pyrazole derivatives, descriptors such as lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies, partial charges), and steric parameters (e.g., molecular volume, surface area) are calculated. A strong QSAR model, indicated by high correlation coefficients (R²) and predictive power (q²), can forecast the activity of novel, unsynthesized compounds, thereby guiding lead optimization. nih.gov For example, a model might reveal that high biological activity correlates positively with logP but negatively with the dipole moment.

    Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.gov For derivatives of this compound, docking can visualize how the propyl chain fits into a hydrophobic pocket and how the carboxylic acid group forms hydrogen bonds with key amino acid residues. nih.gov These simulations help explain the observed SAR; for instance, they can show why a larger substituent at the N1 position enhances binding or why one regioisomer is more active than another. The docking score, an estimation of binding energy, is often correlated with experimental activity data like IC₅₀ values. rdd.edu.iq

    Computational ParameterDescriptionPotential Correlation with Biological Activity
    logPLipophilicity / HydrophobicityPositive (for hydrophobic pocket binding) or Parabolic
    Docking Score (kcal/mol)Predicted binding energy to a target receptorNegative (more negative score implies stronger binding)
    HOMO EnergyHighest Occupied Molecular Orbital energy; electron-donating abilityCan correlate with reactivity and specific electronic interactions
    Molecular Volume (ų)A measure of the molecule's sizeOptimal range often exists; too large or small can be detrimental
    Hydrogen Bond Donors/AcceptorsCount of potential H-bonding sitesPositive (if H-bonds are critical for binding)

    This table illustrates common computational parameters and their general correlation with the biological outcomes of drug candidates.

    Regioisomerism and its Effect on Biological Profiles

    Regioisomerism in substituted pyrazoles is a critical factor that can profoundly affect their biological profiles. For the title compound, the primary regioisomer is 5-propyl-1H-pyrazole-3-carboxylic acid. The synthesis of pyrazoles from unsymmetrical precursors can often lead to the formation of both regioisomers, making the study of their distinct properties essential. nih.govresearchgate.net

    The spatial orientation of the key functional groups—the propyl chain and the carboxylic acid—is inverted between the 3-propyl-5-carboxylic acid and 5-propyl-3-carboxylic acid isomers. This seemingly subtle change dramatically alters the way the molecule presents its interaction points to a biological target. A receptor's binding site has a specific three-dimensional architecture, and only one regioisomer may be able to place its propyl group into the required hydrophobic pocket while simultaneously positioning its carboxylic acid to form a critical hydrogen bond with a corresponding residue.

    FeatureThis compound5-propyl-1H-pyrazole-3-carboxylic acid
    StructureStructure of this compoundStructure of 5-propyl-1H-pyrazole-3-carboxylic acid
    Propyl Group PositionC3C5
    Carboxylic Acid PositionC5C3
    Potential Biological ImpactMay fit receptors requiring a specific orientation of hydrophobic and H-bonding groups.Presents a different 3D pharmacophore; may bind to different targets or the same target with different affinity/efficacy.

    This table highlights the structural differences between the two primary regioisomers and the resulting implications for their biological profiles. (Note: Images are illustrative placeholders).

    Pharmacological and Biological Research Applications of 3 Propyl 1h Pyrazole 5 Carboxylic Acid Derivatives

    Investigations in Anticancer Research

    The anticancer potential of pyrazole (B372694) carboxylic acid derivatives has been a primary focus of numerous research endeavors. eurekaselect.com These compounds have demonstrated significant cytotoxic and anti-proliferative effects across a variety of human cancer cell lines. researchgate.netnih.gov

    Research has shown that pyrazole derivatives exert their anticancer effects through several cellular mechanisms, most notably by inducing programmed cell death (apoptosis) and modulating the cell cycle.

    Apoptosis Induction: Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells. For instance, studies on the triple-negative breast cancer cell line MDA-MB-468 revealed that specific pyrazole compounds can trigger apoptosis through the generation of reactive oxygen species (ROS) and activation of the caspase 3 signaling pathway. nih.gov Other studies have noted that some 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives can induce significant cell apoptosis and exhibit potent antitumor activity. nih.gov In contrast, some related compounds were found to induce autophagy in A549 non-small cell lung cancer cells without causing apoptosis, indicating that the precise cellular response can be structure-dependent. nih.gov

    Cell Cycle Modulation: A significant mechanism of action for some pyrazole derivatives is the disruption of the normal cell cycle progression in cancer cells. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been found to cause cell cycle arrest at the G0/G1 interphase in a broad panel of hematologic and solid tumor cancer cell lines. nih.gov This arrest prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth. nih.gov These compounds showed selective inhibition of human B-cell lymphoma cell lines with no observed effects on normal human cells. nih.gov

    The following table summarizes the cytotoxic activity of selected pyrazole carboxylic acid derivatives against various cancer cell lines.

    Compound Class/DerivativeCancer Cell Line(s)Observed Effect / Activity (IC50)
    1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives (Compounds 7a, 8a, 8b)HL-60 (leukemia), HeLa (cervical), Raji (lymphoma), MCF7 (breast), MDA-MB-231 (breast)Exhibited promising anticancer activity against some selected cell lines. researchgate.net
    1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivative (Compound 6)NCI-H460 (lung)Maximum autophagy with an IC50 of 48 µM at 48h. nih.gov
    1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H460 (lung)Maximum autophagy with an IC50 of 32 µM at 48h. nih.gov
    Pyrazole derivative (Compound 3f)MDA-MB-468 (triple-negative breast cancer)Significant inhibitory response with an IC50 value of 14.97 µM after 24h treatment. nih.gov
    1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (Compound 14)Hematologic and solid tumor cell lines (e.g., BJAB B-cell lymphoma)Potent anti-proliferative activity, demonstrating cell cycle arrest at the G0/G1 interphase. nih.gov
    Pyrazole-3-carboxamide derivative (Compound 8)HeLa (cervical)Showed moderate antiproliferative activity compared to standards like Cisplatin and 5-Fluorouracil. niscpr.res.in

    The anticancer activity of pyrazole derivatives is also linked to their ability to inhibit key enzymes involved in cancer progression. The pyrazole scaffold has been identified as effective in targeting various enzymes such as histone deacetylases (HDACs). nih.govnih.govnih.gov

    Specifically, a series of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives were designed to target HDAC6. One compound from this series demonstrated excellent selective HDAC6 inhibition with an IC50 value of 4.95 nM. nih.gov This selective inhibition is a promising strategy for cancer therapy as HDAC6 is implicated in oncological pathways. nih.gov Further investigation revealed that this compound also induced HDAC6 degradation (DC50 = 0.96 nM), presenting a dual mechanism of action. nih.gov The anticancer efficacy of pyrazole derivatives has also been connected to the inhibition of several other targets in cancer cells, including EGFR, VEGF, CDKs, PI3K, and others. nih.gov

    Anti-inflammatory Studies

    Derivatives of pyrazole carboxylic acid are well-documented for their anti-inflammatory properties, a characteristic shared by the well-known pyrazole-containing drug Celecoxib. nih.govrjpbr.comnih.gov

    Research has shown that these compounds can modulate the production of key inflammatory mediators. For instance, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, which was identified as a potent HDAC6 inhibitor, also demonstrated strong inhibitory effects on the inflammatory proteins TNF-α, IL-1β, and IL-6. nih.gov Similarly, studies on pyrazole–pyridazine hybrids in LPS-induced RAW264.7 macrophages showed that active compounds could reduce levels of TNF-α, IL-6, and Prostaglandin E2 (PGE-2). nih.gov This indicates that these derivatives can interfere with the inflammatory cascade at multiple points.

    A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

    Numerous studies have synthesized and evaluated pyrazole derivatives as selective COX-2 inhibitors. nih.govnih.gov COX-2 is the inducible isoform of the enzyme, and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were evaluated for their COX inhibition, with all tested compounds showing greater inhibition of COX-2 than COX-1. nih.gov Certain pyrazole-pyridazine hybrids also demonstrated higher COX-2 inhibitory action than the reference drug celecoxib, with IC50 values as low as 1.15 µM. nih.gov Besides COX enzymes, pyrazole derivatives have also been studied as inhibitors of lipoxygenase, another enzyme involved in the inflammatory pathway. nih.gov

    The following table presents data on the COX-2 inhibitory activity of selected pyrazole derivatives.

    Compound Class/DerivativeCOX-2 Inhibition (IC50)Selectivity Index (COX-1 IC50 / COX-2 IC50)
    Trimethoxy pyrazole–pyridazine hybrid (Compound 5f)1.50 µMNot specified
    Trimethoxy pyrazole–pyridazine hybrid (Compound 6f)1.15 µMNot specified
    Celecoxib (Reference)>1.50 µM (in same study)Not specified

    Antimicrobial and Antifungal Activity Assessment

    The versatility of the pyrazole carboxylic acid scaffold extends to antimicrobial and antifungal activities. eurekaselect.comnih.govmeddocsonline.org Researchers have synthesized and tested numerous derivatives against a wide range of pathogenic bacteria and fungi. nih.govnih.gov

    Antibacterial Activity: Pyrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, certain novel pyrazole analogues were found to be highly active against Escherichia coli (MIC: 0.25 μg/mL) and Streptococcus epidermidis (MIC: 0.25 μg/mL), showing greater potency than the standard drug Ciprofloxacin in these specific tests. nih.gov Other research has focused on pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives, demonstrating their inhibitory effects. meddocsonline.org The antibacterial potential of these compounds makes them promising candidates for tackling drug-resistant bacteria. nih.gov

    Antifungal Activity: A significant body of research has been dedicated to the antifungal properties of pyrazole derivatives, particularly in the context of agricultural applications as fungicides. nih.govnih.govresearchgate.net Many commercial fungicides, such as pyraclostrobin and fluxapyroxad, contain a pyrazole moiety. nih.gov Studies on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates have demonstrated their activity against various phytopathogenic fungi. nih.govresearchgate.net For instance, the isoxazole pyrazole carboxylate derivative 7ai showed strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol in the same study. nih.govresearchgate.net Another study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides found that most compounds displayed moderate to excellent activity against seven types of phytopathogenic fungi. researchgate.net

    The following table summarizes the antimicrobial and antifungal activity of selected pyrazole derivatives.

    Derivative TypeTarget Organism(s)Activity (MIC or EC50)
    Pyrazole analogue (Compound 3)Escherichia coliMIC: 0.25 μg/mL nih.gov
    Pyrazole analogue (Compound 4)Streptococcus epidermidisMIC: 0.25 μg/mL nih.gov
    Pyrazole analogue (Compound 2)Aspergillus nigerMIC: 1 μg/mL nih.gov
    Pyrazole analogue (Compound 3)Microsporum audouiniiMIC: 0.5 μg/mL nih.gov
    Isoxazolol pyrazole carboxylate (Compound 7ai)Rhizoctonia solaniEC50: 0.37 μg/mL nih.govresearchgate.net
    Pyrazole carboxamide (Compound 7bg)A. porri, M. coronaria, C. petroselini, R. solaniEC50: 11.22, 7.93, 27.43, 4.99 μg/mL, respectively researchgate.net
    Pyrazole carboxamide (Compound 7bh)A. porri, M. coronaria, C. petroselini, R. solaniEC50: 24.76, 25.48, 6.99, 5.93 μg/mL, respectively researchgate.net

    Efficacy Against Bacterial Strains

    The search for new antimicrobial agents is a critical area of research, and pyrazole derivatives have demonstrated considerable potential. nih.gov Various substituted pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

    Research has shown that the introduction of different substituents onto the pyrazole ring can significantly influence antibacterial potency. For instance, a series of 1,3,4,5-tetrasubstituted pyrazole derivatives showed good activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov In another study, certain 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives were screened for antibacterial activity, with some compounds showing weak activity against four Gram-positive and Gram-negative bacteria. nih.gov Trifluorophenyl-substituted pyrazole compounds have been identified as potent growth inhibitors of S. aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.39 μg/mL. nih.gov These compounds were also effective against vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

    Compound TypeBacterial StrainActivity (MIC)Reference
    Trifluorophenyl-substituted pyrazoleMRSAAs low as 0.39 μg/mL nih.gov
    Trifluorophenyl-substituted pyrazoleVancomycin-resistant E. faecalis (VRE)As low as 1.56 μg/mL nih.gov
    N-(trifluoromethylphenyl) derivativesMRSAAs low as 0.78 μg/mL nih.gov
    Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli 1924 strain1 μg/mL nih.gov
    Triazine-fused pyrazole derivativeS. epidermidis0.97 μg/mL nih.gov
    Triazine-fused pyrazole derivativeEnterobacter cloacae0.48 μg/mL nih.gov

    Activity Against Fungal Pathogens

    Pyrazole derivatives are also recognized for their significant fungicidal activity, which is valuable in both medicine and agriculture. nih.govmdpi.com Pyrazole carboxamides, in particular, are an important class of compounds in the development of new fungicides. nih.gov

    Studies have evaluated pyrazole derivatives against a range of phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govresearchgate.net In one study, a series of pyrazole carboxamides and an isoxazolol pyrazole carboxylate were synthesized and tested. nih.gov While many compounds showed some level of activity, the isoxazole pyrazole carboxylate 7ai demonstrated strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.govresearchgate.net Another study on pyrazole analogues containing an aryl trifluoromethoxy group found that compounds 1t and 1v showed high activity against six tested plant pathogenic fungi, with compound 1v being particularly potent against Fusarium graminearum (EC50 value of 0.0530 μM). nih.gov

    Compound TypeFungal PathogenActivity (EC50)Reference
    Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solani0.37 μg/mL nih.govresearchgate.net
    Pyrazole carboxamide (7bg)Rhizoctonia solani4.99 μg/mL researchgate.net
    Pyrazole carboxamide (7bh)Rhizoctonia solani5.93 μg/mL researchgate.net
    Pyrazole analogue (1v)Fusarium graminearum0.0530 μM nih.gov
    Commercial Fungicide (Carbendazol)Rhizoctonia solani1.00 μg/mL researchgate.net

    Antidiabetic Research

    The pyrazole scaffold is a key component in the development of novel antidiabetic agents. researchgate.net Research has explored various pyrazole derivatives for their potential to manage type 2 diabetes mellitus by targeting different mechanisms. nih.gov Substituted pyrazole-4-carboxylic acid derivatives have been investigated, with compounds like 3-methoxy-1H-pyrazole-4-carboxylic acid ethyl ester identified as a pharmacophore with hypoglycemic properties. nih.gov

    Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and evaluated for their antidiabetic activities. mdpi.com In one study, a series of these derivatives demonstrated excellent inhibitory activity against the α-amylase enzyme, with IC50 values as low as 5.10 μM, significantly more potent than the reference drug acarbose (IC50 = 200.1 ± 0.15 μM). mdpi.com The structural modifications, particularly the nature and position of substituents on the aryl rings, were found to be crucial for the observed antidiabetic activity. mdpi.com Other research has focused on pyrazole-3-one derivatives as potential hypoglycemic agents, with molecular docking studies used to guide the synthesis of compounds with improved activity. nih.gov

    Compound SeriesTargetActivity (IC50)Reference
    Pyrazolo[3,4-b]pyridine derivative (7f)α-amylase5.10 μM mdpi.com
    Pyrazolo[3,4-b]pyridine derivative (7d)α-amylase5.12 μM mdpi.com
    Pyrazolo[3,4-b]pyridine derivative (7g)α-amylase5.16 μM mdpi.com
    Acarbose (Reference Drug)α-amylase200.1 ± 0.15 μM mdpi.com

    Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Phosphodiesterase)

    Derivatives of pyrazole carboxylic acids are effective enzyme inhibitors, a property that underpins many of their therapeutic applications. bg.ac.rs One area of significant research is their activity against carbonic anhydrases (CAs), which are involved in various physiological and pathological processes. A study of 5-aryl-1H-pyrazole-3-carboxylic acids showed selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII over isoforms I and II. bg.ac.rs The inhibition constants (Ki) were in the low micromolar range (4–50 μM), indicating potential for developing isoform-specific inhibitors. bg.ac.rs

    More recently, a series of pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and found to be potent inhibitors of hCA I and hCA II, with Ki values in the nanomolar to low micromolar range. nih.gov Additionally, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives have been investigated as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in acute liver injury. One compound demonstrated excellent selective HDAC6 inhibition with an IC50 of 4.95 nM and also promoted HDAC6 degradation. nih.gov

    Compound TypeEnzyme TargetActivity (Ki or IC50)Reference
    5-Aryl-1H-pyrazole-3-carboxylic acidshCA IX and XIIKi: 4–50 μM bg.ac.rs
    Pyrazole-carboxamide sulfonamide derivative (6a)hCA IKi: 0.063 μM nih.gov
    Pyrazole-carboxamide sulfonamide derivative (6b)hCA IIKi: 0.007 μM nih.gov
    N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6)HDAC6IC50: 4.95 nM nih.gov

    Potential as Ligands in Coordination Chemistry for Metallobiomolecules

    Pyrazole-derived ligands play a special role in the formation of coordination compounds due to their versatile coordination modes. researchgate.net These ligands can coordinate with a variety of metal ions to form complexes with diverse structures and potentially useful properties, including applications as models for bioinorganic systems. nih.gov

    The nitrogen atoms of the pyrazole ring act as donor sites, allowing them to bind to metal centers. Carboxylic acid derivatives of pyrazole can act as multidentate ligands, further increasing the structural diversity of the resulting metal-organic frameworks. rsc.org Research has demonstrated the synthesis of mononuclear coordination complexes of cadmium(II), copper(II), and iron(II) using pyrazole-acetamide ligands. nih.gov The ability of these compounds to form stable complexes with biologically relevant metal ions suggests their potential for applications in the study of metallobiomolecules and the development of new metallodrugs.

    Other Reported Biological Activities (e.g., Antioxidant, Neuroprotective)

    Beyond the specific applications detailed above, derivatives of 3-propyl-1H-pyrazole-5-carboxylic acid have been associated with a spectrum of other biological activities. The pyrazole nucleus is a common feature in molecules exhibiting anti-inflammatory, antioxidant, and neuroprotective effects. nih.govnih.gov

    For instance, certain pyrazole-based derivatives have been evaluated for their antioxidant properties using various assays, with some compounds showing powerful total antioxidant capacity. ekb.eg In the context of neuroprotection, pyrazole derivatives have been synthesized as promising monoamine oxidase B (MAO-B) inhibitors, an enzyme linked to neurodegenerative diseases. nih.gov Furthermore, research into N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives for acute liver injury also highlighted their significant anti-inflammatory activity, demonstrated by strong inhibitory effects on inflammatory proteins such as TNF-α, IL-1β, and IL-6. nih.gov

    Emerging Research Directions and Future Perspectives for 3 Propyl 1h Pyrazole 5 Carboxylic Acid

    The scaffold of 3-propyl-1H-pyrazole-5-carboxylic acid and its derivatives is attracting significant attention across various scientific disciplines, from medicinal chemistry to materials science. The unique structural and electronic properties of the pyrazole (B372694) ring, combined with the functional versatility of the carboxylic acid group, make it a valuable building block for novel molecular entities. Emerging research is focused on developing more sustainable synthetic methods, employing advanced computational tools for targeted design, exploring new therapeutic applications, and integrating this scaffold into advanced materials and complex molecular structures.

    Q & A

    Q. What are the established synthetic routes for 3-propyl-1H-pyrazole-5-carboxylic acid, and what intermediates are critical?

    The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 3-propyl-1H-pyrazole-5-carboxylate (a key intermediate) can be prepared by reacting ethyl acetoacetate derivatives with hydrazines or substituted hydrazines under reflux conditions. Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid . Optimizing reaction conditions, such as temperature and solvent polarity, is crucial for improving yield and purity.

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole ring structure and propyl chain orientation. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and N-H stretching vibrations. Mass spectrometry (MS) verifies molecular weight (m/z 154.169 for [M+H]⁺), while elemental analysis ensures stoichiometric consistency with the molecular formula C₇H₁₀N₂O₂ .

    Q. How can solubility and stability be managed during experimental workflows?

    The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline aqueous solutions. Stability studies recommend storage at 4°C under inert atmospheres to prevent decarboxylation or oxidation. Pre-experiment solubility testing in target reaction solvents is advised to avoid precipitation issues .

    Q. What are common derivatives, and how are they synthesized?

    Derivatives include ethyl esters (via Fischer esterification), amides (using coupling reagents like EDCI), and nitro-substituted analogs (via nitration). For instance, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is synthesized by nitration of the parent compound under controlled acidic conditions .

    Advanced Research Questions

    Q. What challenges arise in resolving crystal structures via X-ray crystallography, and how are they addressed?

    Small crystal size and twinning are common issues. Using SHELXL for refinement (via least-squares minimization) and high-resolution data (≤1.0 Å) improves accuracy. Hydrogen bonding networks involving the carboxylic acid group often require neutron diffraction or low-temperature (100 K) data collection to resolve positional disorder .

    Q. How do substituents on the pyrazole ring influence electronic properties and reactivity?

    Computational studies (e.g., Density Functional Theory, DFT) reveal that electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the carboxylic acid, enhancing reactivity in nucleophilic acyl substitutions. Substituent effects on tautomerism (1H vs. 2H pyrazole forms) can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .

    Q. How can contradictions in spectroscopic data across studies be resolved?

    Discrepancies in NMR chemical shifts may arise from solvent effects or pH variations. Standardizing experimental conditions (e.g., DMSO-d₆ as solvent, 298 K) and cross-validating with 2D NMR (COSY, HSQC) can clarify assignments. Conflicting IR peaks for -COOH (e.g., 1700 vs. 1680 cm⁻¹) should be re-examined using KBr pellet vs. ATR methods .

    Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

    Introducing hydrophobic substituents (e.g., propyl chains) enhances membrane permeability, while carboxylate bioisosteres (e.g., tetrazoles) improve metabolic stability. In vitro assays under physiological pH (7.4) are critical for evaluating ionization effects on binding affinity .

    Methodological Tables

    Table 1: Key Synthetic Intermediates and Conditions

    IntermediateSynthesis MethodKey Reagents/ConditionsReference
    Ethyl ester derivativeFischer esterificationEthanol, H₂SO₄, reflux
    Nitro-substituted analogNitration with HNO₃/H₂SO₄0–5°C, 2 h
    Amide derivativeEDCI-mediated couplingEDCI, HOBt, DMF, RT

    Table 2: Computational Parameters for DFT Studies

    SoftwareBasis SetKey OutputsApplication Example
    Gaussian09B3LYP/6-31G(d)HOMO-LUMO gaps, electrostatic potentialTautomerism analysis
    ORCAdef2-TZVPSpin density mapsRadical stability studies

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.